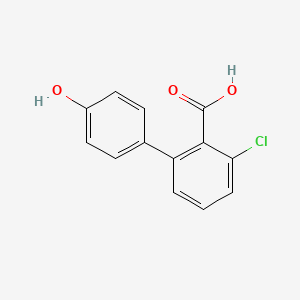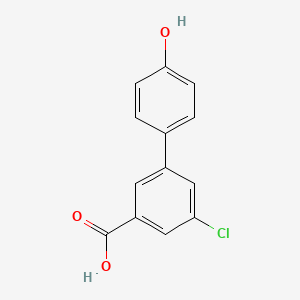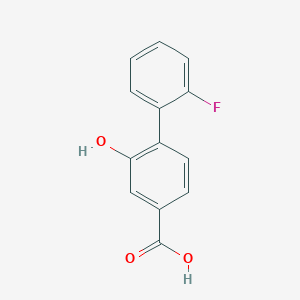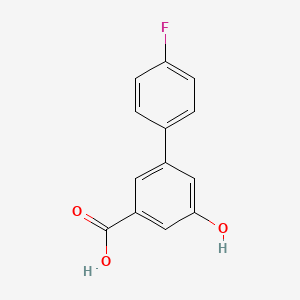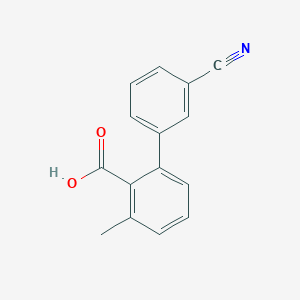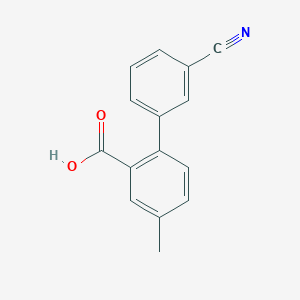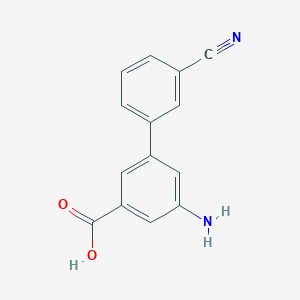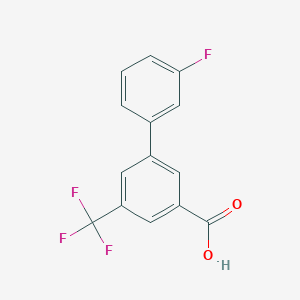
3-(3-Fluorophenyl)-5-trifluoromethylbenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Fluorophenyl)-5-trifluoromethylbenzoic acid, 95% (3-FP-5-TFMA) is a compound in the phenyl group of organic molecules. It is a fluorine-substituted benzoic acid, which is a type of carboxylic acid. This compound has a wide range of applications in scientific research due to its unique properties. It is used in the synthesis of various compounds, as a reagent in biochemical reactions, and as an inhibitor of certain enzymes. Additionally, it has been studied for its potential to be used as a therapeutic agent.
作用机制
The mechanism of action of 3-(3-Fluorophenyl)-5-trifluoromethylbenzoic acid, 95% is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. Additionally, it is believed to act as an inhibitor of certain receptors, such as the serotonin receptor. Furthermore, it is believed to act as an antioxidant, scavenging reactive oxygen species.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-Fluorophenyl)-5-trifluoromethylbenzoic acid, 95% are not fully understood. However, it has been studied for its potential to be used as a therapeutic agent. In particular, it has been studied for its potential to be used in the treatment of various diseases, such as cancer, inflammation, and diabetes. Additionally, it has been studied for its potential to be used in the treatment of neurological disorders, such as depression and anxiety.
实验室实验的优点和局限性
The advantages of using 3-(3-Fluorophenyl)-5-trifluoromethylbenzoic acid, 95% in laboratory experiments include its low cost, its availability in large quantities, and its stability at room temperature. Additionally, it is relatively easy to synthesize and can be used in a variety of biochemical reactions. The main limitation of using 3-(3-Fluorophenyl)-5-trifluoromethylbenzoic acid, 95% in laboratory experiments is its toxicity. It is known to be toxic to certain organisms, including humans, and should be handled with caution.
未来方向
The future directions for 3-(3-Fluorophenyl)-5-trifluoromethylbenzoic acid, 95% research include further studies into its potential to be used as a therapeutic agent. Additionally, further studies into its mechanism of action and its biochemical and physiological effects are needed. Furthermore, further studies into its potential to be used in the synthesis of various compounds, such as pharmaceuticals and agrochemicals, are needed. Finally, further studies into its potential to be used as an inhibitor of certain enzymes and receptors are needed.
合成方法
3-(3-Fluorophenyl)-5-trifluoromethylbenzoic acid, 95% can be synthesized by a variety of methods. One method is the reaction of 3-fluorophenol and trifluoroacetic anhydride in the presence of pyridine. This reaction produces 3-fluorophenyl trifluoroacetate, which can be further hydrolyzed to the desired compound. Another method involves the reaction of 3-fluorophenol and trifluoroacetic acid in the presence of zinc powder and a base. This reaction produces 3-fluorophenyl trifluoroacetate, which is then hydrolyzed to the desired compound.
科学研究应用
3-(3-Fluorophenyl)-5-trifluoromethylbenzoic acid, 95% has a variety of applications in scientific research. It is used as a reagent in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. Additionally, it is used as a reagent in biochemical reactions, such as the hydrolysis of peptides and proteins. It is also used as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. Furthermore, it has been studied for its potential to be used as a therapeutic agent.
属性
IUPAC Name |
3-(3-fluorophenyl)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O2/c15-12-3-1-2-8(7-12)9-4-10(13(19)20)6-11(5-9)14(16,17)18/h1-7H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPENHHFFLAVPEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80688744 |
Source


|
| Record name | 3'-Fluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261932-15-3 |
Source


|
| Record name | 3'-Fluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





